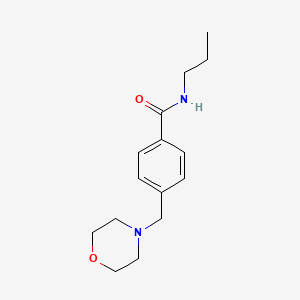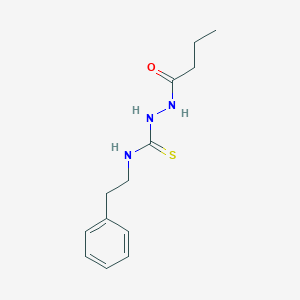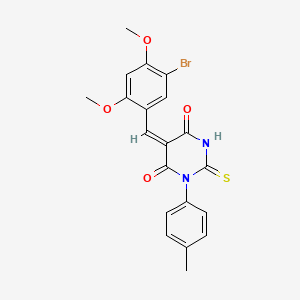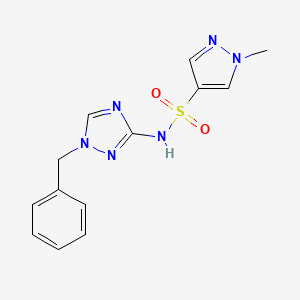
4-(4-morpholinylmethyl)-N-propylbenzamide
説明
4-(4-morpholinylmethyl)-N-propylbenzamide, also known as NMPB, is a chemical compound that belongs to the family of benzamides. It is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and lipid metabolism. NMPB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders.
作用機序
The mechanism of action of 4-(4-morpholinylmethyl)-N-propylbenzamide involves the activation of the GPR119 receptor, which is predominantly expressed in pancreatic beta cells, intestinal L cells, and adipose tissue. Upon activation, GPR119 stimulates the release of incretin hormones such as GIP and GLP-1, which in turn promote insulin secretion and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased insulin secretion, improved glucose tolerance, enhanced GLP-1 and GIP secretion, reduced food intake, and body weight loss. Additionally, this compound has been shown to improve lipid metabolism, reduce hepatic glucose production, and increase energy expenditure in animal models.
実験室実験の利点と制限
The advantages of using 4-(4-morpholinylmethyl)-N-propylbenzamide in lab experiments include its potency and selectivity for the GPR119 receptor, its ability to stimulate insulin secretion and incretin hormone release, and its potential therapeutic applications in the treatment of metabolic disorders. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.
将来の方向性
For research on 4-(4-morpholinylmethyl)-N-propylbenzamide include the development of more potent and selective GPR119 agonists, the investigation of its long-term safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, the identification of novel targets and signaling pathways involved in the regulation of glucose homeostasis and lipid metabolism may lead to the development of more effective therapies for metabolic disorders.
科学的研究の応用
4-(4-morpholinylmethyl)-N-propylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to stimulate insulin secretion from pancreatic beta cells, enhance glucose-dependent insulinotropic peptide (GIP) secretion, and increase GLP-1 secretion. These effects result in improved glucose tolerance, insulin sensitivity, and reduced food intake and body weight in animal models.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-7-16-15(18)14-5-3-13(4-6-14)12-17-8-10-19-11-9-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRZOANNCIXYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4765243.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)


![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)

